molecular formula C7H8N4O B12319950 Methyl N-(2-amino-1,2-dicyanovinyl)acetimidate

Methyl N-(2-amino-1,2-dicyanovinyl)acetimidate

Cat. No.: B12319950
M. Wt: 164.16 g/mol
InChI Key: WISMUGCMGJDLMA-VEAKALIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(2-amino-1,2-dicyanovinyl)acetimidate is an organic compound with the molecular formula C₇H₈N₄O and a molecular weight of 164.16 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes both amino and cyano functional groups.

Preparation Methods

The synthesis of Methyl N-(2-amino-1,2-dicyanovinyl)acetimidate typically involves the reaction of N-(2-amino-1,2-dicyanovinyl)formimidate with ammonia. This reaction is carried out by adding aqueous ammonia to a solution or suspension of N-(2-amino-1,2-dicyanovinyl)formimidate in ether . The reaction is conducted under low-temperature conditions to ensure high yield and efficiency .

Chemical Reactions Analysis

Methyl N-(2-amino-1,2-dicyanovinyl)acetimidate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the cyano groups into other functional groups.

    Substitution: The amino and cyano groups can participate in substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl N-(2-amino-1,2-dicyanovinyl)acetimidate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl N-(2-amino-1,2-dicyanovinyl)acetimidate involves its interaction with specific molecular targets. The amino and cyano groups play a crucial role in these interactions, which can affect various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl N-(2-amino-1,2-dicyanovinyl)acetimidate can be compared with other similar compounds, such as:

    N-(2-amino-1,2-dicyanovinyl)formimidate: This compound is a precursor in the synthesis of this compound.

    Aminoimidazole derivatives: These compounds share similar functional groups and can undergo similar chemical reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications .

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

methyl N-[(Z)-2-amino-1,2-dicyanoethenyl]ethanimidate

InChI

InChI=1S/C7H8N4O/c1-5(12-2)11-7(4-9)6(10)3-8/h10H2,1-2H3/b7-6-,11-5?

InChI Key

WISMUGCMGJDLMA-VEAKALIJSA-N

Isomeric SMILES

CC(=N/C(=C(/C#N)\N)/C#N)OC

Canonical SMILES

CC(=NC(=C(C#N)N)C#N)OC

Origin of Product

United States

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